1-Nonadecanol, methanesulfonate
Description
Properties
IUPAC Name |
methanesulfonic acid;nonadecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20;1-5(2,3)4/h20H,2-19H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJZIJVXURZWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCO.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40805697 | |
| Record name | Methanesulfonic acid--nonadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40805697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-72-3 | |
| Record name | Methanesulfonic acid--nonadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40805697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Chemistry of 1 Nonadecanol, Methanesulfonate
Nucleophilic Substitution Reactions
The primary pathway for the reaction of 1-nonadecanol (B74867), methanesulfonate (B1217627) is nucleophilic substitution, predominantly following an SN2 mechanism. The electron-withdrawing nature of the sulfonyl group polarizes the carbon-oxygen bond, rendering the carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Reactivity as a Superior Leaving Group in SN2 Pathways
The methanesulfonate anion is a very stable, weakly basic species, making it an exceptional leaving group. This stability arises from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. In SN2 reactions, the rate is highly dependent on the ability of the leaving group to depart. The low basicity and high stability of the mesylate anion facilitate a low activation energy for the transition state of the SN2 reaction, making 1-nonadecanol, methanesulfonate a highly reactive substrate for this type of transformation.
The general scheme for an SN2 reaction involving this compound can be depicted as follows:
General SN2 Reaction
| Reactant | Nucleophile (Nu⁻) | Product | Leaving Group |
|---|
This high reactivity allows for efficient substitution reactions with a wide range of nucleophiles under relatively mild conditions.
Conversion to Long-Chain Alkyl Halides (e.g., bromides, iodides)
This compound serves as an excellent precursor for the synthesis of long-chain alkyl halides. The direct conversion of alcohols to alkyl halides can sometimes be problematic, requiring harsh conditions that may not be compatible with other functional groups. The two-step process of converting the alcohol to a mesylate followed by nucleophilic substitution with a halide ion offers a milder and often more efficient alternative.
The reaction with alkali metal halides, such as sodium bromide or potassium iodide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF), readily yields the corresponding 1-bromononadecane (B1582091) or 1-iodononadecane.
Synthesis of 1-Halononadecanes
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Sodium Bromide (NaBr) | 1-Bromononadecane |
These reactions proceed via a classic SN2 mechanism, resulting in an inversion of configuration if the starting alcohol were chiral at the carbon bearing the hydroxyl group.
Formation of Ethers and Esters via Substitution
The electrophilic nature of the carbon atom in this compound makes it a prime candidate for the Williamson ether synthesis. masterorganicchemistry.comjk-sci.comwikipedia.orgfrancis-press.comlibretexts.org In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the carbon and displacing the mesylate group to form an ether. masterorganicchemistry.comjk-sci.comwikipedia.orgfrancis-press.comlibretexts.org This method is highly efficient for the preparation of unsymmetrical ethers containing a nonadecyl group. wikipedia.org
Similarly, carboxylate anions can serve as nucleophiles to displace the mesylate group, leading to the formation of esters. This provides a valuable route for the synthesis of long-chain esters under basic or neutral conditions, avoiding the need for acid catalysis which might be detrimental to sensitive substrates.
Synthesis of Ethers and Esters
| Reactant | Nucleophile | Product Type |
|---|---|---|
| This compound | Alkoxide (RO⁻) | Ether |
Elimination Reactions (E1 and E2 Mechanisms)
While nucleophilic substitution is the dominant reaction pathway for primary alkyl mesylates like this compound, elimination reactions can occur as a competing process, particularly in the presence of strong, sterically hindered bases. libretexts.orglumenlearning.com The two primary mechanisms for elimination are the E1 and E2 pathways.
For a primary substrate such as this compound, the E1 mechanism is highly unlikely as it would require the formation of a very unstable primary carbocation. libretexts.orglumenlearning.com Therefore, any elimination that occurs will proceed through the E2 mechanism. The E2 reaction is a concerted process where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond.
The use of a strong, bulky base, such as potassium tert-butoxide, favors the E2 pathway over the SN2 pathway. The steric hindrance of the base makes it difficult to attack the electrophilic carbon (required for SN2), and it is more likely to abstract a less hindered proton on the adjacent carbon. The product of such an elimination reaction would be 1-nonadecene.
Competition Between SN2 and E2
| Condition | Favored Pathway | Product |
|---|---|---|
| Strong, non-hindered nucleophile/base | SN2 | Substitution Product |
In most applications involving this compound, reaction conditions are optimized to favor substitution and minimize the competing elimination side reaction.
Application as a Synthetic Building Block
The reliable reactivity of this compound makes it a valuable building block in multi-step organic syntheses, particularly in the construction of complex molecules containing long alkyl chains.
Chain Elongation Strategies in Organic Synthesis
This compound is an excellent electrophile for the formation of new carbon-carbon bonds, a cornerstone of chain elongation strategies. In these reactions, a carbon-based nucleophile, such as an organocuprate (Gilman reagent) or a Grignard reagent in the presence of a suitable catalyst, attacks the electrophilic carbon, displacing the mesylate group and forming a longer carbon skeleton.
For example, the reaction of this compound with a Gilman reagent, lithium dialkylcuprate ((R)₂CuLi), would lead to the formation of a new alkane with a longer chain length. This type of coupling reaction is a powerful tool for the synthesis of complex lipids and other natural products.
The ability to predictably introduce a C19 alkyl chain makes this compound a useful component in the total synthesis of natural products that feature long aliphatic tails. oapen.orgnih.govresearchgate.net
Synthesis of Complex Long-Chain Aliphatic Compounds and Derivatives
The primary utility of this compound in organic synthesis lies in its function as an electrophilic building block. The electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, rendering the C1 carbon of the nonadecyl chain susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of functional groups, thereby enabling the synthesis of diverse and complex long-chain aliphatic compounds.
One of the most fundamental transformations involving this compound is the straightforward nucleophilic substitution (SN2) reaction. A range of nucleophiles can be employed to displace the mesylate group, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with alkali metal halides (e.g., NaI, KBr) would yield the corresponding 1-halononadecanes. Similarly, treatment with sodium azide (B81097) would produce 1-azidononadecane, a precursor for 1-aminononadecane (B82226) upon reduction.
The synthesis of long-chain ethers and thioethers can also be envisioned using this substrate. Williamson ether synthesis, involving the reaction of this compound with an alkoxide or phenoxide, would afford the corresponding ethers. In a similar vein, reaction with a thiolate salt would lead to the formation of a long-chain thioether.
Furthermore, this compound can serve as a key intermediate in the construction of more complex molecular architectures. For example, it can be used as an alkylating agent for carbanions, such as those derived from malonic esters or acetoacetic esters. This would allow for the extension of the carbon chain and the introduction of further functionality, providing a pathway to long-chain dicarboxylic acids, ketones, and other derivatives after subsequent synthetic manipulations.
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Sodium Iodide (NaI) | 1-Iodononadecane | SN2 |
| This compound | Sodium Azide (NaN₃) | 1-Azidononadecane | SN2 |
| This compound | Sodium Ethoxide (NaOEt) | 1-Ethoxynonadecane | Williamson Ether Synthesis |
| This compound | Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)nonadecane | SN2 |
| This compound | Diethyl malonate anion | Diethyl 2-nonadecylmalonate | C-C bond formation |
Utilization in Multi-Step Asymmetric Synthesis
The direct involvement of this compound in establishing a chiral center at the C1 position is not feasible as the starting material itself is achiral. However, its role in multi-step asymmetric synthesis would be as an electrophilic partner in reactions involving chiral nucleophiles or in sequences where chirality is introduced in a subsequent step.
A key application in this context would be the alkylation of chiral enolates or chiral carbanions. For instance, a chiral auxiliary, such as a derivative of a chiral amine (e.g., a SAMP/RAMP hydrazone) or a chiral oxazolidinone, can be used to generate a stereodefined enolate. Subsequent reaction of this chiral enolate with this compound would result in the formation of a new carbon-carbon bond with a high degree of stereocontrol at the carbon adjacent to the carbonyl group. The chiral auxiliary can then be removed to yield an enantioenriched long-chain ketone or a derivative thereof.
| Chiral Reagent | Reaction with this compound | Intermediate Product | Final Product (after auxiliary removal) |
| Chiral enolate (from propanal and a chiral auxiliary) | Alkylation | α-Nonadecyl-propanal derivative with chiral auxiliary | (R)- or (S)-2-Methyl-1-undecanal |
| Chiral oxazolidinone derivative of a carboxylic acid | Alkylation of the corresponding enolate | N-Acyl oxazolidinone with a nonadecyl group at the α-position | Enantioenriched α-nonadecyl carboxylic acid |
Another potential application is in the synthesis of chiral ethers or amines. The reaction of this compound with a chiral alcohol or a chiral amine, respectively, would lead to the formation of a new chiral molecule. While the stereocenter is not on the nonadecyl chain itself, the introduction of this long lipophilic chain can be a crucial step in the synthesis of biologically active molecules, such as lipids or signaling molecules, where a long alkyl chain is a key structural feature.
Q & A
Q. What are the recommended methods for synthesizing 1-Nonadecanol methanesulfonate?
- Methodological Answer : Synthesis typically involves the esterification of 1-Nonadecanol with methanesulfonyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is used to neutralize HCl byproducts. Reaction conditions (e.g., 0–5°C, inert atmosphere) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures removal of unreacted starting materials .
- Example Protocol :
Dissolve 1-Nonadecanol (1 eq) in dry dichloromethane.
Add methanesulfonyl chloride (1.1 eq) dropwise under nitrogen.
Stir at 0°C for 2 hours, then warm to room temperature.
Quench with ice water, extract organic layer, and dry over Na₂SO₄.
Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
Q. How can researchers ensure the purity of 1-Nonadecanol methanesulfonate during synthesis?
- Methodological Answer : Purity is validated using chromatographic (HPLC, GC) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For example, ¹H NMR should show the disappearance of the hydroxyl proton (~1–2 ppm) and appearance of the methanesulfonate methyl group as a singlet (~3.0 ppm) .
- Key Purity Indicators :
| Technique | Expected Result |
|---|---|
| ¹H NMR | δ 3.0 (s, 3H, SO₃CH₃), δ 3.47 (t, J=6.9 Hz, H-1) |
| FTIR | Absence of O-H stretch (~3200–3600 cm⁻¹) |
Q. What safety precautions are necessary when handling 1-Nonadecanol methanesulfonate?
- Methodological Answer : While 1-Nonadecanol is not classified as hazardous , methanesulfonate esters (e.g., methyl methanesulfonate) are mutagenic . Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact and aerosol formation. Conduct toxicity screening using Ames tests or micronucleus assays if biological applications are intended .
Advanced Research Questions
Q. How can polymorphism in 1-Nonadecanol methanesulfonate affect experimental outcomes?
- Methodological Answer : Polymorphism in alkanols arises from variations in alkyl chain packing . For 1-Nonadecanol derivatives, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can identify polymorphic forms. Pre-experiment annealing or controlled crystallization (e.g., slow cooling from melt) ensures consistency.
- Polymorph Data :
| Form | Melting Point (°C) | Crystalline Structure |
|---|---|---|
| α | 58–60 | Hexagonal close-packed |
| β | 62–64 | Orthorhombic |
Q. What are the mechanisms of action of methanesulfonate esters in alkylation reactions?
- Methodological Answer : Methanesulfonate esters act as alkylating agents via SN2 mechanisms, transferring the alkyl group to nucleophiles (e.g., DNA bases or proteins). For 1-Nonadecanol methanesulfonate, the long alkyl chain may influence membrane permeability in cellular studies. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) and computational modeling (DFT) elucidate steric and electronic effects .
Q. How can conflicting data on physical properties be systematically validated?
- Methodological Answer : Contradictions in melting points or solubility may stem from impurities or polymorphic forms. Reproduce experiments under standardized conditions (e.g., USP guidelines ). Cross-validate using orthogonal techniques:
- Melting Point : Compare DSC (dynamic heating) vs. capillary methods.
- Solubility : Use shake-flask method with HPLC quantification .
Q. What strategies study the stability of 1-Nonadecanol methanesulfonate under varying conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Analyze via LC-MS to identify breakdown products (e.g., 1-Nonadecanol or methanesulfonic acid). For light sensitivity, use amber vials and monitor UV absorbance changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
